4-Bromo-2-isopropylphenol

概要

説明

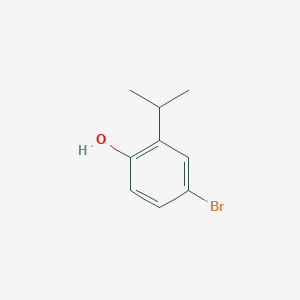

4-Bromo-2-isopropylphenol (CAS 26307-50-6) is a brominated phenolic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . Its structure features a hydroxyl group at the para position relative to a bromine atom and an isopropyl substituent at the ortho position (Figure 1). The compound is characterized by its SMILES notation CC(C)C1=C(C=CC(=C1)Br)O and InChIKey IRIAFTMIYRJHNZ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ions range from 136.6 to 142.0 Ų, which are critical for mass spectrometry applications .

Commercially, it is available in purities up to 98% from multiple suppliers (e.g., TRC, AK Scientific) and is used as a synthetic intermediate in pharmaceuticals, such as the thyroid hormone analog GC-1 .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-isopropylphenol can be synthesized through several methods. One common approach involves the bromination of 2-isopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then isolated and purified using techniques such as distillation or chromatography.

化学反応の分析

Types of Reactions: 4-Bromo-2-isopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the isopropyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include dehalogenated phenols and modified isopropyl derivatives.

科学的研究の応用

4-Bromo-2-isopropylphenol is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an estrogen receptor-α coactivator binding inhibitor.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The primary mechanism of action of 4-Bromo-2-isopropylphenol involves its interaction with estrogen receptor-α coactivators. By inhibiting these coactivators, the compound can modulate the transcriptional activation of estrogen-responsive genes. This mechanism is crucial for its potential therapeutic applications in hormone-related disorders.

類似化合物との比較

Comparison with Structural Analogs

The following compounds are structurally related to 4-Bromo-2-isopropylphenol, differing in substituent type, position, or number. Key differences in properties and applications are highlighted.

4-Bromo-5-isopropyl-2-methylphenol (CAS 121665-99-4)

- Molecular Formula : C₁₀H₁₃BrO

- Substituents : Bromine (para to hydroxyl), isopropyl (meta), and methyl (ortho) .

- The substituent arrangement may alter electronic effects, directing electrophilic substitution differently compared to the parent compound.

- Applications: No specific uses are documented in the provided evidence, but its structure suggests utility in agrochemical or pharmaceutical synthesis.

4-Bromo-5-chloro-2-isopropylphenol (CAS 2921758-67-8)

- Molecular Formula : C₉H₁₀BrClO

- Substituents : Bromine (para), chlorine (meta), and isopropyl (ortho) .

- Comparison :

- Applications: Potential use in multi-step syntheses requiring halogen-directed reactivity.

4-Bromo-2-chloro-5-isopropylphenol (CAS 2901099-98-5)

- Molecular Formula : C₉H₁₀BrClO

- Substituents : Bromine (para), chlorine (ortho), and isopropyl (meta) .

- Similar molecular weight to 2.2 but distinct substitution pattern may lead to divergent reactivity in coupling reactions .

4-Bromo-2-ethylphenol

- Molecular Formula : C₈H₉BrO

- Substituents : Bromine (para) and ethyl (ortho) .

- Comparison: The ethyl group is less bulky than isopropyl, possibly improving solubility in non-polar solvents. Lower molecular weight (201.06 g/mol) may result in higher volatility compared to this compound .

Structural and Functional Analysis

Table 1. Key Properties of this compound and Analogs

Electronic and Steric Effects

- Electron-Withdrawing Effects : Bromine’s para position deactivates the aromatic ring, directing electrophilic attacks to meta positions. Chlorine substituents (e.g., in 2.2 and 2.3) further enhance deactivation .

- Steric Hindrance : Isopropyl and ethyl groups influence reactivity; bulkier isopropyl groups in the parent compound may slow reactions requiring access to the hydroxyl group .

Physicochemical Properties

- Solubility: Polar substituents (e.g., -OH) enhance water solubility, but non-polar groups (isopropyl, ethyl) counteract this. The methyl-bearing analog (2.1) may have lower solubility than the parent compound .

- Collision Cross-Section: Only this compound has documented CCS values (136–142 Ų), critical for analytical method development .

生物活性

4-Bromo-2-isopropylphenol (C9H11BrO) is an organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom attached to the para position of an isopropyl-substituted phenolic ring. Its molecular weight is approximately 213.09 g/mol, and it is characterized by moderate lipophilicity, which may influence its biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

In animal models, the compound has exhibited analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy

- A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of various phenolic compounds, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a natural preservative in food products.

-

Inflammation Model

- In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, the administration of this compound resulted in a marked reduction in serum levels of inflammatory markers. The study concluded that this compound could serve as a therapeutic agent for managing chronic inflammatory conditions.

-

Analgesic Evaluation

- A study published in the Journal of Medicinal Chemistry assessed the analgesic properties of several brominated phenols. Findings indicated that this compound significantly reduced pain response in a formalin-induced pain model, demonstrating its potential as an effective analgesic.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments have indicated that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, further studies are necessary to establish safe dosage levels for therapeutic use.

特性

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。